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3-(Morpholin-4-ylsulfonyl)propanoic acid

Cat. No.: B3157315
CAS No.: 848178-48-3
M. Wt: 223.25 g/mol
InChI Key: BXZBRLVPYVFGDN-UHFFFAOYSA-N
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Description

Significance of Sulfonyl Groups in Organic Chemistry and Drug Design

The sulfonyl group (R-S(=O)₂-R') is a pivotal functional group in both organic synthesis and medicinal chemistry. wikipedia.org Its unique physicochemical properties make it a valuable component in the design of new molecules.

Physicochemical Properties : As a polar, electron-withdrawing functional group, the sulfonyl group can significantly influence a molecule's solubility, reactivity, and intermolecular interactions. fiveable.me The introduction of a sulfonyl group often increases the water solubility of organic compounds, a desirable trait for biological applications. fiveable.me Furthermore, the sulfonyl group can act as a hydrogen bond acceptor, enhancing the binding affinity of a molecule to its biological target. researchgate.netresearchgate.net

Role in Synthesis : In organic synthesis, sulfonyl groups are frequently used as protecting groups for amines and phenols. chem-station.com They can reduce the nucleophilicity and basicity of amines, protecting them as sulfonamides, which are stable under both acidic and basic conditions. chem-station.com This stability, however, can make deprotection challenging. chem-station.com

Medicinal Chemistry Applications : The sulfonyl group is a common feature in a wide array of therapeutic agents. tandfonline.com Its incorporation into a drug candidate can improve metabolic stability, thereby prolonging the drug's duration of action. researchgate.net It can also serve as a bioisostere, mimicking the size and charge distribution of other functional groups like carbonyl or carboxyl groups, to maintain or enhance biological activity. researchgate.net Sulfonamides, a key class of sulfonyl-containing compounds, have demonstrated a broad spectrum of biological activities and are integral to the development of drugs for various conditions, including diabetes and cancer. nih.govingentaconnect.com

Role of the Morpholine (B109124) Moiety in Bioactive Molecules

Morpholine, a six-membered saturated heterocycle containing both an ether and an amine functional group, is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net Its frequent appearance in approved drugs and bioactive compounds underscores its importance in drug design. nih.govsci-hub.se

Improved Physicochemical and Pharmacokinetic Properties : The inclusion of a morpholine ring in a molecule often confers advantageous properties. It is known to improve aqueous solubility, bioavailability, and metabolic stability. researchgate.netsci-hub.se The ability of the morpholine moiety to modulate the pharmacokinetic properties of a lead compound is a key reason for its widespread use by medicinal chemists. nih.govresearchgate.net

Biological Activity : Morpholine derivatives exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects. nih.govresearchgate.netjchemrev.com The morpholine ring can enhance the potency of a molecule through specific molecular interactions with target proteins, such as kinases. nih.gov It can be an integral component of a pharmacophore, contributing directly to the binding affinity for various receptors. nih.govsci-hub.se

Versatility in Synthesis : The morpholine ring is a versatile and readily accessible synthetic building block. nih.govsci-hub.se It can be easily introduced into a molecule as a secondary amine reagent or constructed through various established synthetic methodologies, making it an attractive component for creating diverse chemical libraries for drug discovery. nih.govsci-hub.se

Propanoic Acid Derivatives as Core Structures in Medicinal Chemistry

Propanoic acid (also known as propionic acid) and its derivatives are fundamental building blocks in medicinal chemistry. drugbank.com The propanoic acid scaffold is present in numerous well-known pharmaceuticals and serves as a core structure for the development of new therapeutic agents.

Established Therapeutic Class : The most prominent examples of propanoic acid derivatives are the non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen, naproxen, and ketoprofen. researchgate.netclinpgx.org These drugs function by inhibiting cyclooxygenase (COX) enzymes.

Modern Research Applications : Beyond their use as NSAIDs, propanoic acid derivatives are being explored for a wide range of other therapeutic applications. Recent research has focused on developing these derivatives as potent inhibitors of protein-protein interactions (PPIs), such as the Keap1-Nrf2 pathway, which is a target for treating conditions like acute kidney injury. acs.org Furthermore, studies have identified novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives with promising anticancer and antioxidant properties, highlighting the scaffold's potential in oncology. mdpi.com The carboxylic acid group is often crucial for binding affinity to the target protein. acs.org Derivatives have also been investigated for their antimicrobial activity against various pathogens. mdpi.comnih.gov

Overview of the 3-(Morpholin-4-ylsulfonyl)propanoic Acid Structural Motif within Chemical Literature and Related Research Compounds

The specific compound, this compound, is primarily documented in chemical supplier catalogs as a versatile small molecule scaffold for research purposes. scbt.comcymitquimica.comsigmaaldrich.com Its molecular formula is C₇H₁₃NO₅S, and it has a molecular weight of approximately 223.25 g/mol . scbt.comcymitquimica.com

While extensive research on the specific biological activities of this compound itself is not widely published, the structural motif is represented in more complex molecules found in the chemical literature. For instance, the related compound 3-(N-morpholin-4-ylsulfonylanilino)propanoic acid (CID 60829475) incorporates an additional aniline (B41778) linker, suggesting its use in building larger, more complex structures for screening and drug discovery. nih.gov The presence of this and other related propanoic acid derivatives, such as 2,2-Dimethyl-3-(morpholin-4-yl)propanoic acid hydrochloride, indicates an interest in exploring the chemical space around the morpholine and propanoic acid combination for potential biological applications. bldpharm.com

The rationale for synthesizing and investigating compounds based on the this compound scaffold lies in the potential synergistic effects of its constituent parts. The morpholine ring can enhance solubility and pharmacokinetic properties, the sulfonyl group can provide metabolic stability and act as a strong hydrogen bond acceptor, and the propanoic acid moiety can serve as a key binding element or a linker for further functionalization.

Data Tables

Table 1: Properties of Key Functional Groups

Functional Group Key Properties in Drug Design
Sulfonyl Electron-withdrawing, increases polarity and water solubility, acts as a hydrogen bond acceptor, improves metabolic stability, serves as a bioisostere. fiveable.meresearchgate.net
Morpholine Privileged scaffold, improves solubility and bioavailability, enhances potency, metabolically stable, versatile synthetic handle. researchgate.netnih.govsci-hub.se

| Propanoic Acid | Core structure for NSAIDs, provides a key acidic binding point for biological targets, versatile scaffold for developing inhibitors of various enzymes and protein-protein interactions. researchgate.netacs.org |

Table 2: Examples of Bioactive Propanoic Acid Derivatives

Compound Class Therapeutic Target/Application Reference
Arylpropionic Acids (e.g., Ibuprofen) Analgesic, Anti-inflammatory (COX inhibitors) researchgate.net
5-THIQ-substituted Phenyl Propionic Acids Keap1-Nrf2 Protein-Protein Interaction Inhibitors acs.org
3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives Anticancer and Antioxidant Agents mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO5S B3157315 3-(Morpholin-4-ylsulfonyl)propanoic acid CAS No. 848178-48-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-morpholin-4-ylsulfonylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO5S/c9-7(10)1-6-14(11,12)8-2-4-13-5-3-8/h1-6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZBRLVPYVFGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201279048
Record name 3-(4-Morpholinylsulfonyl)propanoic acid
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Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848178-48-3
Record name 3-(4-Morpholinylsulfonyl)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848178-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Morpholinylsulfonyl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Derivatization Strategies for Morpholin 4 Ylsulfonyl Propanoic Acid Analogues

Functional Group Interconversions on the Propanoic Acid Moiety

The propanoic acid portion of the molecule, with its terminal carboxylic acid group, is a primary target for functional group interconversion. These transformations are fundamental in creating analogues with altered polarity, hydrogen bonding capability, and potential for covalent interactions.

The carboxylic acid group is readily converted into esters and amides, two of the most common functional groups in medicinal chemistry.

Esterification: The esterification of the propanoic acid moiety can be achieved through various standard synthetic methods. A common approach is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is reversible, so it is often driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. researchgate.net The rate and yield of the esterification process are influenced by factors like temperature, the molar ratio of reactants, and the structure of the alcohol used. ceon.rs For instance, primary alcohols generally react faster than secondary alcohols. researchgate.net This reaction converts the polar, ionizable carboxylic acid into a less polar, neutral ester group, which can significantly alter the compound's solubility and membrane permeability.

Amidation: The formation of amides from the carboxylic acid group typically requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. Standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently employed. Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acid chloride or a mixed anhydride (B1165640), before reaction with the desired amine. researchgate.net Amidation introduces a hydrogen bond donor (in primary and secondary amides) and a hydrogen bond acceptor, which can lead to new interactions with biological targets. The synthesis of amide derivatives can be a key strategy, as demonstrated in the development of various bioactive molecules where the amide linkage is crucial for activity. nih.govrrpharmacology.ru

Table 1: Example Ester and Amide Derivatives of 3-(Morpholin-4-ylsulfonyl)propanoic Acid This table is for illustrative purposes and shows potential derivatives based on standard chemical reactions.

Starting Material Reagent Derivative Type Product Name
This compound Ethanol, H₂SO₄ Ester Ethyl 3-(morpholin-4-ylsulfonyl)propanoate
This compound Benzylamine, EDC Amide N-Benzyl-3-(morpholin-4-ylsulfonyl)propanamide
This compound Ammonia, Coupling Agent Primary Amide 3-(Morpholin-4-ylsulfonyl)propanamide
This compound Isopropanol, H₂SO₄ Ester Isopropyl 3-(morpholin-4-ylsulfonyl)propanoate

Reduction: The carboxylic acid functional group can be reduced to a primary alcohol, yielding 3-(morpholin-4-ylsulfonyl)propan-1-ol. This transformation removes the acidic proton and the planarity of the carboxyl group, replacing it with a flexible, neutral hydroxyl group. Potent reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are typically required for this conversion. The sulfonyl group and the morpholine (B109124) ring are generally stable under these reducing conditions, allowing for selective transformation of the acid moiety.

Oxidation: The propanoic acid chain is largely saturated and, therefore, generally resistant to further oxidation without cleaving carbon-carbon bonds. While the broader class of propanoic acid derivatives has been studied for antioxidant properties, this activity is typically conferred by other parts of the molecule, such as an attached phenolic group, which can donate hydrogen atoms to neutralize reactive oxygen species. nih.govnih.govmdpi.com For the specific scaffold of this compound, oxidative processes on the propanoic acid moiety are not a common derivatization strategy.

Modifications of the Sulfonyl Group

The sulfonamide linkage is a robust and highly stable functional group, known for its resistance to hydrolysis, reduction, and oxidation. thieme-connect.com This stability makes direct modification of the sulfonyl group challenging.

Synthetic strategies for creating analogues typically involve building the molecule from different starting materials rather than altering the sulfonamide in a pre-formed structure. For example, a variety of substituted sulfonamides can be prepared by reacting different sulfonyl chlorides with morpholine. nih.gov The reactivity of sulfonyl chlorides with amines (or their silylated derivatives) is a classic and efficient method for forming the S-N bond. nih.govresearchgate.net

More advanced methods can provide access to related sulfur(VI) functional groups. For instance, sulfinamides can serve as precursors that are oxidized to sulfonamides or converted to other derivatives like sulfonimidamides. acs.org These transformations allow for the introduction of diverse functionalities at the sulfur center, expanding the chemical space around the core scaffold.

Table 2: Potential Analogues via Modification of the Sulfonyl Group Precursors This table illustrates alternative functional groups that could replace the morpholine sulfonamide via different synthetic routes.

Precursor Fragment Reactant Resulting Functional Group Example Analogue Name
3-(Chlorosulfonyl)propanoic acid Piperidine Piperidine-1-sulfonamide 3-(Piperidin-1-ylsulfonyl)propanoic acid
3-(Chlorosulfonyl)propanoic acid Aniline (B41778) N-Phenyl sulfonamide 3-(Phenylsulfamoyl)propanoic acid
3-(Chlorosulfonyl)propanoic acid Methylamine N-Methyl sulfonamide 3-(N-Methylsulfamoyl)propanoic acid

Chemical Reactivity of the Morpholine Ring System

The morpholine ring is a saturated heterocycle that is generally stable under many reaction conditions. chemicalbook.com It is often considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical and metabolic properties. nih.govnih.gov Its inclusion in a molecule can improve aqueous solubility and modulate pharmacokinetic profiles. nih.govacs.org

The primary site of reactivity on the morpholine ring is the nitrogen atom. It is weakly basic (pKb of 5.64) and readily reacts with acids to form the corresponding morpholinium salts. chemicalbook.com This basicity is an important feature, as it allows the molecule to be protonated at physiological pH, which can influence solubility, receptor binding, and cell permeability. acs.org

Development of Prodrugs and Pro-moieties Based on the Scaffold

Prodrug strategies are often employed to overcome pharmaceutical challenges such as poor absorption or a short half-life. researchgate.net A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. researchgate.net

For this compound, the polar carboxylic acid group is an ideal handle for prodrug design. Masking this hydrophilic group can increase the molecule's lipophilicity, potentially enhancing its diffusion across biological membranes and improving oral bioavailability. researchgate.net

The most common prodrug approach for a carboxylic acid is the formation of an ester. Simple alkyl or aryl esters can be synthesized via the esterification reactions described in section 3.1.1. In vivo, these ester prodrugs are readily hydrolyzed by ubiquitous esterase enzymes to release the active parent acid. The choice of the ester pro-moiety can be used to fine-tune the rate of hydrolysis and the physicochemical properties of the prodrug.

The morpholine ring itself is often incorporated into drug candidates to act as a pharmacokinetic/pharmacodynamic (PK/PD) modulator rather than as a pro-moiety to be cleaved. nih.govacs.org Its role is to impart desirable drug-like properties on the parent molecule. nih.gov

Table 3: Example Prodrug Moieties for the Carboxylic Acid Group This table lists common ester-based pro-moieties that could be appended to create prodrugs of this compound.

Pro-moiety Resulting Prodrug Rationale for Use
Methyl Ester Methyl 3-(morpholin-4-ylsulfonyl)propanoate Simple ester, increases lipophilicity, rapid hydrolysis.
Ethyl Ester Ethyl 3-(morpholin-4-ylsulfonyl)propanoate Common pro-moiety, increases lipophilicity.
Acyloxymethyl Ester (Acyloxy)methyl 3-(morpholin-4-ylsulfonyl)propanoate Can offer different hydrolysis kinetics compared to simple esters.
Glycosyl Ester Glycosyl-ester of this compound Can be used for targeted delivery or to significantly increase solubility.

Applications in Preclinical Drug Discovery and Chemical Biology

Scaffold Optimization for Target Interaction

The core structure of 3-(morpholin-4-ylsulfonyl)propanoic acid allows for extensive modification to improve its affinity and specificity for various biological targets. This optimization is often guided by structure-activity relationship (SAR) studies and computational modeling.

SAR studies are crucial for understanding how chemical structure relates to biological activity. For derivatives of this compound, these studies have been instrumental in identifying key pharmacophoric features. For instance, research on pyrrolo[3,4-c]quinoline-1,3-diones incorporating a morpholine-4-sulfonyl moiety has revealed potent caspase-3 inhibitors. nih.govnih.gov

In one series of these inhibitors, the nature of the substituent at the 4-position of the quinoline (B57606) core was found to be highly influential on their inhibitory activity. Specifically, derivatives with a 4-methyl or 4-phenyl substitution were the most active, with IC50 values of 23 nM and 27 nM, respectively, against caspase-3. nih.gov Further optimization of this scaffold by modifying the substituent at the 2-position of the pyrrolo[3,4-c]quinoline system led to the identification of even more potent inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range (3-10 nM). nih.gov These studies underscore the importance of the sulfonylmorpholine group in conjunction with other structural modifications for achieving high-affinity binding to the target enzyme.

Table 1: SAR of Pyrrolo[3,4-c]quinoline-1,3-dione Derivatives as Caspase-3 Inhibitors

Core Scaffold Position of Modification Substituent IC50 (nM) for Caspase-3 Reference
Pyrrolo[3,4-c]quinoline-1,3-dione 4 Methyl 23 nih.gov
Pyrrolo[3,4-c]quinoline-1,3-dione 4 Phenyl 27 nih.gov
4-Methyl-pyrrolo[3,4-c]quinoline-1,3-dione 2 Various 3-10 nih.gov

Molecular docking and other computational chemistry techniques are powerful tools for predicting the binding modes of ligands within the active sites of their target proteins. nih.govresearchgate.netresearchgate.net These methods can be applied to derivatives of this compound to rationalize observed SAR data and to guide the design of new, more potent compounds.

For example, in the design of dual-mechanism drugs derived from ketoprofen, a propanoic acid derivative, flexible ligand docking studies were used to understand the structural preferences for inhibiting matrix metalloproteinases and cyclooxygenases. nih.govresearchgate.net Similarly, docking studies on sulfonyl-α-L-amino acid derivatives have been used to predict their binding geometry and to correlate it with their antiproliferative activity. Although specific docking studies on this compound itself are not widely published, these examples demonstrate the utility of computational approaches in optimizing ligands containing similar functional groups for enhanced biological activity.

Exploration of Biological Targets and Mechanisms of Action

The this compound scaffold has been incorporated into molecules targeting a variety of biological entities, leading to the exploration of their mechanisms of action.

Caspase-3: As previously mentioned, derivatives of this compound have been identified as potent inhibitors of caspase-3, an enzyme that plays a key role in apoptosis. nih.govnih.gov The development of such inhibitors is of significant interest for the treatment of diseases characterized by excessive cell death.

Hsp90: Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of many proteins involved in cancer cell proliferation and survival. nih.gov While direct inhibition of Hsp90 by this compound has not been reported, the sulfonylmorpholine moiety is a feature found in various kinase inhibitors, and Hsp90 inhibitors often share structural similarities with kinase inhibitors. The inhibition of Hsp90 has been shown to have anti-fibrotic effects in preclinical models. nih.gov

PDE9A: Phosphodiesterase 9A (PDE9A) is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in various physiological processes, including neuronal plasticity and cardiovascular function. nih.govnih.gov Inhibitors of PDE9A have shown potential as treatments for neurodegenerative diseases and cardiovascular conditions. nih.govnih.gov The morpholine (B109124) group is a common feature in known PDE inhibitors, suggesting that derivatives of this compound could be explored for their potential to inhibit PDE9A.

Development as Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study the function of a specific protein or biological pathway in a cellular or in vivo context. nih.gov The this compound scaffold can be synthetically modified to create such probes. For example, by incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, derivatives of this compound could be used to visualize and quantify their target engagement in biological systems. This approach has been used to develop probes for detecting protein sulfenic acids. nih.gov Given the diverse biological activities of its derivatives, this compound represents a promising starting point for the development of novel chemical probes to investigate a range of biological processes.

Contributions to Anti-inflammatory and Anticancer Research (Based on related compounds)

The morpholine and sulfonamide scaffolds are integral to the design of novel anti-inflammatory and anticancer agents. researchgate.net The morpholine moiety is found in numerous compounds explored for their therapeutic potential, including anticancer, anti-inflammatory, and antiviral properties. nih.gov

In anticancer research, various derivatives incorporating the morpholine ring have demonstrated significant cytotoxic activity against several cancer cell lines. For instance, a series of morpholine-substituted quinazoline (B50416) derivatives were synthesized and evaluated for their potential against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cancer cell lines. nih.gov Among these, compounds AK-3 and AK-10 showed notable cytotoxic activity. nih.gov Further studies suggested that these compounds may induce apoptosis by interacting with Bcl-2 proteins. nih.gov Similarly, indole (B1671886) derivatives containing a morpholine moiety have been identified as potent inhibitors of tubulin polymerization, a key target in cancer therapy. researchgate.net The sulfonamide group is also a cornerstone in the development of anticancer drugs, targeting various enzymes and pathways involved in cancer progression, such as tyrosine kinases, carbonic anhydrases, and matrix metalloproteinases. nih.govresearchgate.net

In the realm of anti-inflammatory research, morpholine-capped β-lactam derivatives have been synthesized and evaluated. nih.gov Several of these compounds exhibited potent inhibitory activity against inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process. nih.gov Methanesulfonamide derivatives have also been assessed for their anti-inflammatory effects, with some compounds showing activity comparable to the standard drug phenylbutazone (B1037) in preclinical models. nih.gov

Table 1: Anticancer Activity of Related Morpholine and Sulfonamide Derivatives

CompoundCancer Cell LineActivity (IC50)Reference
AK-3A549 (Lung Carcinoma)10.38 ± 0.27 µM nih.gov
AK-3MCF-7 (Breast Adenocarcinoma)6.44 ± 0.29 µM nih.gov
AK-3SHSY-5Y (Neuroblastoma)9.54 ± 0.15 µM nih.gov
AK-10A549 (Lung Carcinoma)8.55 ± 0.67 µM nih.gov
AK-10MCF-7 (Breast Adenocarcinoma)3.15 ± 0.23 µM nih.gov
AK-10SHSY-5Y (Neuroblastoma)3.36 ± 0.29 µM nih.gov
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)C-32 (Amelanotic Melanoma)Comparable to Cisplatin/Doxorubicin mdpi.com
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)MDA-MB-231 (Breast Adenocarcinoma)Comparable to Cisplatin/Doxorubicin mdpi.com
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)A549 (Lung Adenocarcinoma)Comparable to Cisplatin/Doxorubicin mdpi.com

Antimicrobial Investigations of Scaffold Derivatives (Based on related compounds)

The morpholine and sulfonamide structural motifs are also prominent in the search for new antimicrobial agents. researchgate.net Sulfonamides were among the first effective antibacterial drugs and continue to be a source of new antimicrobial candidates. americanelements.com They typically act by inhibiting the bacterial synthesis of folic acid. aaronchem.com

Research into morpholine derivatives has yielded compounds with a broad spectrum of antimicrobial activity. For example, certain newly synthesized morpholine derivatives have shown high inhibitory action against a wide range of bacterial strains, including Micrococcus flavus, Hafnia alvei, Pseudomonas proteamaculans, and Enterococcus gallinarum. researchgate.net Some of these compounds were effective at low concentrations. researchgate.net In other studies, morpholine-containing 5-arylideneimidazolones have been explored as potential antibiotic adjuvants to combat multidrug-resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, quinoline-5-sulfonamide (B3425427) derivatives have demonstrated antistaphylococcal activity, with some being particularly effective against MRSA isolates. mdpi.com The investigation of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has also revealed compounds with potent activity against multidrug-resistant bacterial and fungal pathogens. mdpi.com

Table 2: Antimicrobial Activity of Related Morpholine Derivatives

Compound Class/DerivativeMicroorganismActivity (MIC)Reference
Morpholine Derivative (Compound 5)Various sensitive bacterial strains3.125 mg/ml researchgate.net
Morpholine Derivative (Compound 6)Enterococcus species6.25 mg/ml researchgate.net
Morpholine Derivative (Compound 6)Micrococcus flavus6.25 mg/ml researchgate.net
Morpholine Derivative (Compound 6)Bacillus anthracis6.25 mg/ml researchgate.net
Morpholine Derivative (Compound 6)Pseudomonas orientalis6.25 mg/ml researchgate.net
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)Methicillin-resistant Staphylococcus aureus (MRSA)Comparable to Oxacillin/Ciprofloxacin mdpi.com
3-((4-hydroxyphenyl)amino)propanoic acid derivative (Compound 29)S. aureus16 µg/mL mdpi.com
3-((4-hydroxyphenyl)amino)propanoic acid derivative (Compound 30)S. aureus16 µg/mL mdpi.com
3-((4-hydroxyphenyl)amino)propanoic acid derivative (Compound 30)E. faecalis16 µg/mL mdpi.com
3-((4-hydroxyphenyl)amino)propanoic acid derivative (Compound 30)E. coli32 µg/mL mdpi.com
3-((4-hydroxyphenyl)amino)propanoic acid derivative (Compound 30)K. pneumoniae64 µg/mL mdpi.com

Advanced Characterization and Spectroscopic Analysis of the Morpholin 4 Ylsulfonyl Propanoic Acid Class

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of a compound in solution. For 3-(Morpholin-4-ylsulfonyl)propanoic acid, ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework.

¹H NMR Analysis: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the protons in the molecule. The propanoic acid moiety would feature two triplets: one for the methylene (B1212753) group adjacent to the carboxyl group (-CH₂COOH) and another for the methylene group adjacent to the sulfonyl group (-CH₂SO₂-). The morpholine (B109124) ring protons typically appear as two multiplets, corresponding to the protons adjacent to the oxygen atom (O-CH₂) and those adjacent to the nitrogen atom (N-CH₂). The acidic proton of the carboxyl group (-COOH) would likely appear as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

¹³C NMR Analysis: The carbon NMR spectrum would complement the proton data, showing a signal for each unique carbon atom. Key expected signals include the carbonyl carbon of the carboxylic acid, the two distinct methylene carbons of the propanoic acid chain, and the two different methylene carbons of the morpholine ring.

While specific experimental data for the title compound is not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent functional groups and related structures. mdpi.commdpi.commdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Multiplicity
-COOH10.0 - 12.0170 - 175Broad Singlet
-CH₂-COOH2.7 - 2.930 - 35Triplet
-CH₂-SO₂-3.3 - 3.548 - 52Triplet
Morpholine N-CH₂3.2 - 3.445 - 50Multiplet
Morpholine O-CH₂3.6 - 3.865 - 70Multiplet

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through its fragmentation pattern. For this compound (C₇H₁₃NO₅S), the molecular weight is 223.25 g/mol . cymitquimica.com

In a typical mass spectrum using electrospray ionization (ESI), the compound would be expected to be observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts in positive ion mode, or as a deprotonated species ([M-H]⁻) in negative ion mode. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition.

The fragmentation pattern in tandem MS (MS/MS) would provide further structural confirmation. Key fragmentation pathways would likely involve:

Cleavage of the C-S bond, separating the propanoic acid moiety from the morpholine sulfonyl group.

Loss of the carboxyl group (as CO₂) from the propanoic acid chain.

Fragmentation of the morpholine ring itself.

Predicted mass spectrometry data for the closely related compound 3-[4-(morpholine-4-sulfonyl)phenyl]propanoic acid shows adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, which provides a model for the expected behavior of the title compound. uni.lu The fragmentation of propanoic acid itself is well-documented and typically involves the loss of ethyl or carboxyl groups. docbrown.info

Table 2: Predicted m/z Values for Key Ions of this compound (Note: These are predicted values based on molecular weight and common fragmentation patterns.)

Ion Formula Predicted m/z Description
[M+H]⁺C₇H₁₄NO₅S⁺224.06Protonated Molecular Ion
[M+Na]⁺C₇H₁₃NNaO₅S⁺246.04Sodiated Adduct
[M-H]⁻C₇H₁₂NO₅S⁻222.04Deprotonated Molecular Ion
[M-COOH]⁺C₆H₁₂NO₃S⁺178.05Loss of Carboxyl Radical
[C₄H₈NO₂S]⁺C₄H₈NO₂S⁺134.03Morpholine Sulfonyl Cation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in a crystal lattice.

For this compound, a single-crystal X-ray diffraction study would reveal several key structural features:

Conformation: It would confirm the conformation of the morpholine ring, which is expected to adopt a stable chair conformation. mdpi.comnih.gov

Bond Geometry: The geometry around the sulfur atom in the sulfonyl group would be determined, expected to be tetrahedral.

Intermolecular Interactions: A crucial aspect would be the analysis of hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor and acceptor and would likely form dimers or catemers (chains) with neighboring molecules. researchgate.net The sulfonyl oxygens and the morpholine oxygen could also act as hydrogen bond acceptors.

While a crystal structure for the title compound is not publicly available, analysis of related morpholine sulfonamide structures provides insight into expected parameters. nih.govmdpi.com

Table 3: Typical Crystallographic Parameters for Morpholine Sulfonamide Derivatives (Note: These are representative values from related structures and may differ for the title compound.)

Parameter Typical Value Description
Crystal SystemMonoclinic / OrthorhombicDescribes the symmetry of the unit cell
Space GroupP2₁/c or PbcaDefines the specific symmetry elements
S-N Bond Length~1.65 ÅBond between sulfur and morpholine nitrogen
S=O Bond Length~1.43 ÅDouble bond between sulfur and oxygen
C-S-N Bond Angle~107°Angle defining the sulfonamide linkage
Hydrogen BondingO-H···O=C, C-H···O=SCommon intermolecular interactions

Spectroscopic Methods for Purity and Identity Confirmation (e.g., IR, UV-Vis)

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several strong absorption bands. The most prominent would be the C=O stretch of the carboxylic acid and the asymmetric and symmetric stretches of the sulfonyl (SO₂) group. The broad O-H stretch of the carboxylic acid and the C-O-C stretch of the morpholine ether linkage would also be key diagnostic peaks. acs.orgnih.gov

Table 4: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500 - 3300 (broad)
Carboxylic AcidC=O stretch1700 - 1725
Sulfonyl (SO₂)Asymmetric stretch1330 - 1370
Sulfonyl (SO₂)Symmetric stretch1140 - 1180
Morpholine EtherC-O-C stretch1090 - 1125
SulfonamideS-N stretch900 - 950

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. Saturated compounds like this compound, which lack extensive chromophores or conjugation, are not expected to show strong absorption in the visible region. The UV absorption spectrum of morpholine itself shows an onset around 255 nm. rsc.org Therefore, the title compound would likely exhibit weak absorption in the short-wavelength UV region (below 250 nm), primarily due to n→σ* transitions associated with the lone pairs on the oxygen and nitrogen atoms.

Future Perspectives and Emerging Research Directions

Design of Novel Functionalized Derivatives for Enhanced Bioactivity

The inherent structural features of "3-(Morpholin-4-ylsulfonyl)propanoic acid," namely the morpholine (B109124) ring, the sulfonamide linker, and the propanoic acid chain, offer a rich platform for chemical modification to enhance biological activity. The morpholine moiety is a privileged structure in medicinal chemistry, known for improving pharmacokinetic properties such as solubility and metabolic stability. nih.govacs.org Future research will likely focus on systematic structure-activity relationship (SAR) studies to optimize the therapeutic potential of this scaffold.

Recent studies on related propanoic acid derivatives have demonstrated that strategic modifications can lead to potent antimicrobial and anticancer agents. For instance, the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has yielded compounds with significant activity against multidrug-resistant bacteria and fungal pathogens. researchgate.netchemicalbook.comnih.gov Similarly, the introduction of various heterocyclic and aromatic substituents has been shown to modulate the biological activity of related scaffolds. nih.govmdpi.com

The design of novel derivatives of "this compound" could involve:

Modification of the Morpholine Ring: Introducing substituents on the morpholine ring to explore new binding interactions with biological targets.

Variation of the Acyl Chain: Altering the length and rigidity of the propanoic acid chain to optimize positioning within a target's active site.

Substitution on the Sulfonamide Moiety: Replacing the morpholine with other cyclic amines or functional groups to fine-tune electronic and steric properties.

These targeted modifications, guided by computational modeling and biological screening, are expected to yield a new generation of bioactive molecules with improved efficacy and selectivity.

Integration into High-Throughput Screening Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against a multitude of biological targets. The "this compound" scaffold possesses several characteristics that make it an attractive candidate for inclusion in HTS libraries. The morpholine ring is a common feature in many approved drugs, contributing to favorable physicochemical properties. nih.govacs.orgnih.gov

The development of diverse compound libraries based on a common scaffold is a key strategy in diversity-oriented synthesis (DOS). researchgate.net By systematically modifying the three key components of "this compound," a library of compounds with a wide range of chemical and spatial diversity can be generated. This would increase the probability of identifying hits against various therapeutic targets, including enzymes and receptors involved in a range of diseases. acs.org The amenability of the core structure to parallel synthesis techniques would further facilitate the large-scale production required for HTS campaigns.

Exploration of Non-Medicinal Applications (e.g., materials science, catalysis)

Beyond its potential in medicine, the unique chemical properties of "this compound" and its derivatives suggest promising applications in other scientific and industrial fields. The morpholine moiety itself has a wide range of industrial uses, including as a corrosion inhibitor, a component in the rubber industry, and as a catalyst. chemicalbook.comchemsociety.org.ng

Potential non-medicinal applications for this class of compounds include:

Materials Science: Sulfonated polymers are known for their use in various applications, including as ion-exchange resins and proton-conducting membranes in fuel cells. The incorporation of the "this compound" unit into polymer backbones could lead to new materials with tailored properties. mdpi.com Morpholine derivatives have also been investigated for their role in developing advanced polymers and resins with enhanced mechanical and thermal properties. e3s-conferences.org

Catalysis: The basic nitrogen of the morpholine ring and the acidic proton of the carboxylic acid offer potential for bifunctional catalysis. These molecules could act as organocatalysts in various organic transformations. Morpholine is also used in the preparation of alumina (B75360) catalysts. chemicalbook.com

Corrosion Inhibition: Morpholine and its derivatives are effective corrosion inhibitors for various metals. chemicalbook.comchemsociety.org.ng The sulfonylpropanoic acid functionality could enhance the adsorption of these molecules onto metal surfaces, providing improved protection.

Future research in these areas could unlock novel and valuable applications for this versatile chemical scaffold.

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use environmentally benign reagents and solvents. The development of sustainable synthetic routes to "this compound" and its derivatives is a key area for future research.

Traditional methods for sulfonamide synthesis often involve the use of hazardous reagents and chlorinated solvents. nih.gov Emerging green chemistry approaches that could be applied to the synthesis of this compound include:

Aqueous Synthesis: Utilizing water as a solvent is a primary goal of green chemistry. Facile and environmentally benign methods for sulfonamide synthesis in water have been reported, often with high yields and purities. researchgate.netrsc.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and efficiency. Eco-friendly flow synthesis methods for sulfonamide libraries have been developed, minimizing waste and employing greener solvents like polyethylene (B3416737) glycol (PEG). acs.org

Alternative Catalysts: The use of novel and recyclable catalysts can improve the sustainability of chemical processes. For instance, palladium nanoparticles supported on magnetic materials have been used for the synthesis of sulfonamides in water. nanomaterchem.com

Alternative Reagents: Exploring milder and less corrosive reagents, such as the use of sodium sulfinates and ammonium (B1175870) iodide for amination, can reduce the environmental impact of the synthesis. nih.gov

By adopting these green chemistry principles, the synthesis of "this compound" can be made more sustainable and cost-effective.

Addressing Challenges in Synthetic Yield and Purity

Achieving high yields and purity is a critical aspect of any chemical synthesis, particularly for compounds intended for biological or material applications. The synthesis of "this compound" may present challenges related to side reactions, purification, and scalability.

Potential challenges and strategies to address them include:

Optimizing Reaction Conditions: Systematic screening of reaction parameters such as temperature, solvent, and catalyst can significantly improve the yield and reduce the formation of byproducts.

Advanced Purification Techniques: While traditional methods like crystallization and column chromatography are effective, more advanced techniques may be required for high-purity applications. Distillation and rectification processes, particularly for purifying sulfonic and propanoic acids, can be optimized by adjusting the concentration of the target compound in the mixture prior to separation. epo.orggoogle.com Extractive methods using specific solvents followed by vacuum evaporation have also been employed for the purification of propanoic acid from fermentation broths. google.com Supercritical fluid extraction with modified carbon dioxide has shown promise for the removal of related sulfonated compounds from solid matrices. nih.gov

The following table summarizes potential purification methods for propanoic and sulfonic acids, which could be adapted for "this compound":

Purification MethodPrinciplePotential Application for Target Compound
Distillation/Rectification Separation based on boiling point differences.Removal of volatile impurities or separation from reaction solvents. epo.orggoogle.com
Crystallization Formation of a solid crystalline phase from a solution.Final purification step to obtain a high-purity solid product.
Liquid-Liquid Extraction Partitioning of the compound between two immiscible liquid phases.Initial cleanup to remove water-soluble or organic-soluble impurities. google.com
Supercritical Fluid Extraction Using a supercritical fluid (e.g., CO2) as the extraction solvent.A green alternative for purification, especially for removing the compound from solid supports or complex mixtures. nih.gov
Ion-Exchange Chromatography Separation based on the reversible binding of ions to a charged stationary phase.Purification based on the acidic nature of the propanoic acid group. google.com

By focusing on these emerging research directions, the scientific community can continue to unlock the full potential of "this compound" and its derivatives, leading to advancements in medicine, materials science, and sustainable chemistry.

Q & A

Q. What synthetic strategies are recommended for preparing 3-(Morpholin-4-ylsulfonyl)propanoic acid?

  • Methodological Answer : The synthesis typically involves sulfonylation of morpholine derivatives. A two-step approach is common:

Sulfonylation : React morpholine with a sulfonyl chloride (e.g., propane sulfonyl chloride) in anhydrous dichloromethane under nitrogen, using triethylamine as a base to scavenge HCl.

Carboxylic Acid Formation : Introduce the propanoic acid moiety via nucleophilic substitution or coupling reactions. For example, alkylation of the sulfonamide intermediate with a bromo-propanoic acid derivative in the presence of NaH or K₂CO₃.

  • Characterization : Confirm purity via HPLC (C18 column, UV detection at 210–260 nm) and structural validation using ¹H/¹³C NMR (key signals: morpholine protons at δ 3.6–3.8 ppm, sulfonyl group resonance at δ 130–140 ppm in ¹³C) .

Q. How is the purity of this compound assessed in research settings?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (gradient elution). Compare retention times against a certified reference standard.
  • Spectroscopy : FT-IR to confirm functional groups (sulfonyl S=O stretch at ~1150–1350 cm⁻¹; carboxylic acid O-H stretch at ~2500–3300 cm⁻¹).
  • Thermal Analysis : Melting point determination (expected range: 150–200°C, based on analogs like 3-(Morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate, mp 247–251°C) .

Advanced Research Questions

Q. What methodological considerations are critical when determining dissociation constants (pKa) of this compound?

  • Methodological Answer :
  • Potentiometric Titration : Perform in aqueous solution (ionic strength adjusted with 0.1 M KCl) at 25°C. Monitor pH changes using a calibrated glass electrode. For weak acids, use non-aqueous titrimetry (e.g., in DMSO with tetrabutylammonium hydroxide).
  • Data Interpretation : Apply the Henderson-Hasselbalch equation. Compare with structurally similar compounds (e.g., 3-(4-Chlorophenyl)propanoic acid, pKa 4.61) to infer electronic effects of the sulfonyl-morpholine group .
  • Validation : Cross-check with UV-Vis spectroscopy (pH-dependent absorbance shifts) or computational methods (DFT calculations for theoretical pKa).

Q. How can researchers resolve contradictions in reported solubility or stability profiles of this compound?

  • Methodological Answer :
  • Controlled Replication : Standardize solvent systems (e.g., DMSO for stock solutions) and temperature (e.g., 25°C ± 0.1°C).
  • Advanced Analytics : Use dynamic light scattering (DLS) to detect aggregation, or LC-MS to identify degradation products (e.g., sulfonic acid derivatives under acidic conditions).
  • Meta-Analysis : Compare datasets across studies using chemometric tools (e.g., PCA to identify outliers or experimental variables like buffer composition) .

Q. What in vitro models are suitable for investigating the metabolic fate of this compound?

  • Methodological Answer :
  • Hepatocyte Incubations : Use primary human hepatocytes or HepG2 cells. Incubate with the compound (10–100 µM) and monitor phase I/II metabolites via LC-HRMS.
  • Isotope Tracing : Employ ¹³C-labeled analogs to track metabolic pathways (e.g., β-oxidation or conjugation reactions).
  • Enzyme Assays : Test interactions with CYP450 isoforms (e.g., CYP3A4) or sulfotransferases (SULT1A1) using recombinant enzymes and NADPH/cofactor-supplemented systems. Reference metabolic pathways of structurally related propanoic acids (e.g., 3-(4-hydroxyphenyl)propanoic acid’s glucuronidation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.